Cas no 49562-07-4 (N,N''-(piperazine-1,4-diyldiethane-2,1-diyl)bis(6-methoxyquinolin-8-amine))

49562-07-4 structure
Product name:N,N''-(piperazine-1,4-diyldiethane-2,1-diyl)bis(6-methoxyquinolin-8-amine)
N,N''-(piperazine-1,4-diyldiethane-2,1-diyl)bis(6-methoxyquinolin-8-amine) Chemical and Physical Properties
Names and Identifiers
-
- N,N''-(piperazine-1,4-diyldiethane-2,1-diyl)bis(6-methoxyquinolin-8-amine)
- 6-methoxy-N-[2-[4-[2-[(6-methoxyquinolin-8-yl)amino]ethyl]piperazin-1-yl]ethyl]quinolin-8-amine
- 1,4-bis-[2-(6-methoxy-quinolin-8-ylamino)-ethyl]-piperazine
- 6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine
- AC1L82ME
- CTK1D6861
- N-(6-Methoxy-8-quinolinyl)-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)amine
- NSC268886
- WR-187427
- NSC 268886
- 49562-07-4
- 1,4-Piperazinediethanamine, N,N'-bis(6-methoxy-8-quinolinyl)-
- 6-methoxy-N-[2-[4-[2-[(6-methoxy-8-quinolyl)amino]ethyl]piperazin-1-yl]ethyl]quinolin-8-amine
- NSC-268886
- DTXSID80197846
- UNII-W52T9F6R2J
- W52T9F6R2J
-
- Inchi: InChI=1S/C28H34N6O2/c1-35-23-17-21-5-3-7-31-27(21)25(19-23)29-9-11-33-13-15-34(16-14-33)12-10-30-26-20-24(36-2)18-22-6-4-8-32-28(22)26/h3-8,17-20,29-30H,9-16H2,1-2H3
- InChI Key: IBQRWZTXXRLMDM-UHFFFAOYSA-N
- SMILES: COC1=CC(=C2C(=C1)C=CC=N2)NCCN3CCN(CC3)CCNC4=C5C(=CC(=C4)OC)C=CC=N5
Computed Properties
- Exact Mass: 486.274
- Monoisotopic Mass: 486.274
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 36
- Rotatable Bond Count: 10
- Complexity: 594
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 74.8Ų
Experimental Properties
- Density: 1.234
- Boiling Point: 723.6°C at 760 mmHg
- Flash Point: 391.4°C
- Refractive Index: 1.673
N,N''-(piperazine-1,4-diyldiethane-2,1-diyl)bis(6-methoxyquinolin-8-amine) Related Literature
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
49562-07-4 (N,N''-(piperazine-1,4-diyldiethane-2,1-diyl)bis(6-methoxyquinolin-8-amine)) Related Products
- 1806560-51-9(3-(Hydroxymethyl)-2-(3-oxopropyl)mandelic acid)
- 1336283-14-7((2R)-1-(2-chloro-6-nitrophenyl)propan-2-amine)
- 2580220-83-1(3-{(tert-butoxy)carbonylamino}isoquinoline-1-carboxylic acid)
- 1354942-47-4((2E)-1-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one)
- 1428348-45-1(5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide)
- 1568191-28-5((3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid)
- 1512500-96-7(1-(3-bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol)
- 2138219-98-2(1-methyl-5-[5-(propan-2-yloxy)pyridin-3-yl]-1H-pyrazol-4-amine)
- 1547996-34-8(2-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid)
- 186497-94-9(2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide)
Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
CN Supplier
Bulk

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent

Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
